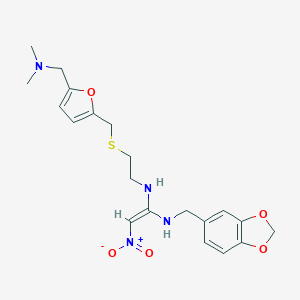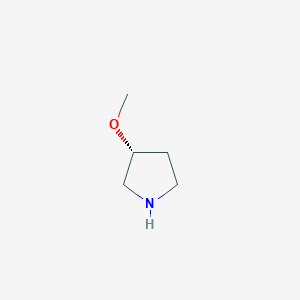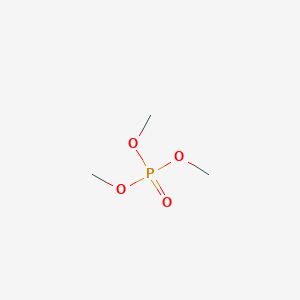
trans-3-hydroxy-L-proline
Vue d'ensemble
Description
Cis-3-hydroxy-D-proline is a D-proline derivative that is D-proline monohydroxylated at position 3 (the cis-3-hydroxy-diastereomer). It has a role as a bacterial metabolite and a human metabolite. It is a 3-hydroxyproline and a D-proline derivative. It is a tautomer of a cis-3-hydroxy-D-proline zwitterion.
3-Hydroxy-L-proline belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3-Hydroxy-L-proline exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa).
Applications De Recherche Scientifique
Synthèse et stabilité du collagène
trans-3-hydroxy-L-proline : joue un rôle crucial dans la stabilité et la synthèse du collagène. Il est impliqué dans l'hydroxylation post-traductionnelle des résidus proline du collagène, qui est essentielle pour maintenir la structure de l'hélice triple des fibres de collagène . Cette modification est cruciale pour la stabilité mécanique et la fonction des tissus conjonctifs.
Signalisation cellulaire et métabolisme
Ce composé est également important dans les voies de signalisation cellulaire. L'hydroxylation des résidus proline dans les protéines kinases et les facteurs de transcription affecte leur phosphorylation et leur activation catalytique. Ce processus est essentiel pour réguler le métabolisme cellulaire, la croissance, le développement et les réponses aux divers changements physiologiques .
Propriétés antioxydantes
This compound : a montré des propriétés antioxydantes, piégeant les espèces réactives de l'oxygène. Cette fonction est bénéfique pour réduire le stress oxydatif et peut avoir des implications dans la prévention des maladies associées aux dommages oxydatifs .
Supplémentation nutritionnelle
En nutrition animale, This compound provenant de sources alimentaires ou endogènes peut être supplémentée pour atténuer le stress oxydatif. Elle contribue également à augmenter la synthèse et l'accumulation de collagène dans l'organisme, ce qui est bénéfique pour la croissance et la santé .
Applications pharmaceutiques
La recherche a identifié This compound comme une échafaudage pour la synthèse de diverses pyrrolidines multi-fonctionnalisées. Ces composés peuvent sonder les sites de liaison des ligands des cibles biologiques, telles que les transporteurs d'acides aminés impliqués dans le cancer et les maladies neurologiques .
Marqueur diagnostique
La sécrétion urinaire de This compound peut être utilisée comme test de dépistage du cancer à usage général. Des études ont observé l'influence du vieillissement sur la précision de la 3-hydroxyproline urinaire comme marqueur diagnostique du cancer .
Mécanisme D'action
Target of Action
Trans-3-Hydroxy-L-Proline, also known as (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, is primarily involved in the post-translational hydroxylation of proteins, particularly collagen . It targets protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These targets play crucial roles in regulating phosphorylation, catalytic activation, and cell signaling in animal cells .
Mode of Action
This compound interacts with its targets by forming residues in these proteins. This interaction plays a significant role in regulating their phosphorylation and catalytic activation, as well as cell signaling in animal cells . The compound can also scavenge reactive oxygen species .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is formed from the post-translational hydroxylation of proteins, primarily collagen . In animals, it is degraded via the this compound dehydratase pathway to ornithine and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its metabolism. In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and this compound is degraded via the this compound dehydratase pathway .
Result of Action
The action of this compound results in several molecular and cellular effects. It contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain bacteria express enzymes to form free trans-4-hydroxy-L-proline, trans-4-hydroxy-D-proline, cis-4-hydroxy-D-proline . The compound’s action can also be influenced by dietary protein intake and hypoxia .
Safety and Hazards
Orientations Futures
The development of a practical process for the production of trans-3-hydroxy-L-proline has been in high demand due to its value as an intermediate for the synthesis of pharmaceuticals . The discovery of ectoine hydroxylases that can convert L-Pro to trans-3-Hyp is not only beneficial for trans-3-Hyp production, but also for other E. coli bioconversion processes involving 2-oxoglutarate-utilizing enzymes .
Analyse Biochimique
Biochemical Properties
Trans-3-Hydroxy-L-Proline interacts with various enzymes, proteins, and other biomolecules. It is formed from the post-translational hydroxylation of proteins, primarily collagen . It can scavenge reactive oxygen species and has both structural and physiological significance in animals .
Cellular Effects
This compound influences cell function by regulating the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . The formation of this compound residues in protein kinases plays an important role in their phosphorylation and catalytic activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of this compound can have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is degraded via the this compound dehydratase pathway to ornithine and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, affecting its localization or accumulation .
Propriétés
IUPAC Name |
(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009886 | |
| Record name | trans-3-Hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trans-3-hydroxy-L-proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4298-08-2 | |
| Record name | trans-3-Hydroxy-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4298-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-L-proline, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-L-PROLINE, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY97A2NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


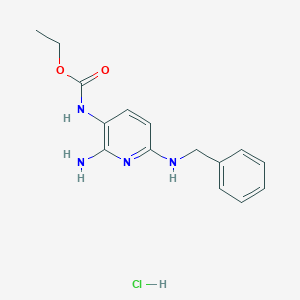
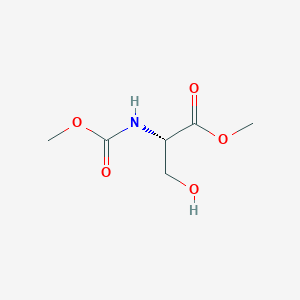
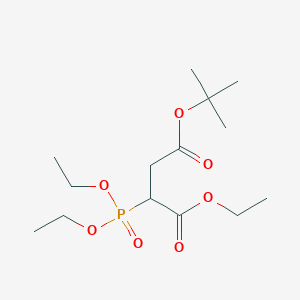
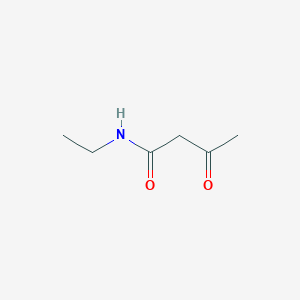
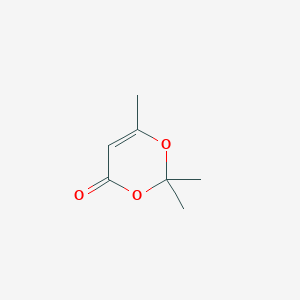
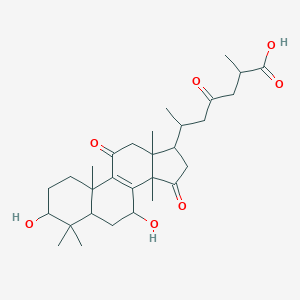

![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B42176.png)


